molecular formula C8H5BrN4O2 B5123372 5-(6-bromo-1,3-benzodioxol-5-yl)-1H-tetrazole

5-(6-bromo-1,3-benzodioxol-5-yl)-1H-tetrazole

Cat. No. B5123372
M. Wt: 269.05 g/mol
InChI Key: UFIUUKKQWFYPNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(6-bromo-1,3-benzodioxol-5-yl)-1H-tetrazole, also known as BDT, is a tetrazole derivative that has gained significant attention in the field of medicinal chemistry due to its potential as a bioactive compound. BDT has been shown to possess a wide range of biological activities, including antitumor, antimicrobial, and antifungal properties.

Mechanism of Action

The exact mechanism of action of 5-(6-bromo-1,3-benzodioxol-5-yl)-1H-tetrazole is not yet fully understood. However, studies have suggested that 5-(6-bromo-1,3-benzodioxol-5-yl)-1H-tetrazole may exert its antitumor effects by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. 5-(6-bromo-1,3-benzodioxol-5-yl)-1H-tetrazole has also been shown to exhibit antimicrobial activity through the disruption of bacterial cell membranes.
Biochemical and Physiological Effects
5-(6-bromo-1,3-benzodioxol-5-yl)-1H-tetrazole has been shown to possess a wide range of biochemical and physiological effects. In addition to its antitumor and antimicrobial properties, 5-(6-bromo-1,3-benzodioxol-5-yl)-1H-tetrazole has been shown to exhibit anti-inflammatory and antioxidant effects. 5-(6-bromo-1,3-benzodioxol-5-yl)-1H-tetrazole has also been shown to have a protective effect against oxidative stress-induced damage in various cell types.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(6-bromo-1,3-benzodioxol-5-yl)-1H-tetrazole in lab experiments is its broad range of biological activities, which makes it a versatile compound for studying various biological processes. Additionally, 5-(6-bromo-1,3-benzodioxol-5-yl)-1H-tetrazole is relatively easy to synthesize and has a high yield. However, one limitation of using 5-(6-bromo-1,3-benzodioxol-5-yl)-1H-tetrazole in lab experiments is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several potential future directions for 5-(6-bromo-1,3-benzodioxol-5-yl)-1H-tetrazole research. One area of interest is the development of 5-(6-bromo-1,3-benzodioxol-5-yl)-1H-tetrazole-based drugs for the treatment of cancer and infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action of 5-(6-bromo-1,3-benzodioxol-5-yl)-1H-tetrazole and its potential as a therapeutic agent. Finally, the development of new synthetic methods for 5-(6-bromo-1,3-benzodioxol-5-yl)-1H-tetrazole may lead to the discovery of novel analogs with enhanced biological activity.

Synthesis Methods

5-(6-bromo-1,3-benzodioxol-5-yl)-1H-tetrazole can be synthesized through a multistep process involving the reaction of 6-bromo-1,3-benzodioxole with sodium azide, followed by reduction with triphenylphosphine and oxidation with iodine. The final product is obtained through the reaction of the resulting tetrazole with 1,5-diaza-bicyclo[4.3.0]non-5-ene (DBN).

Scientific Research Applications

5-(6-bromo-1,3-benzodioxol-5-yl)-1H-tetrazole has been extensively studied for its potential as a bioactive compound. Studies have shown that 5-(6-bromo-1,3-benzodioxol-5-yl)-1H-tetrazole exhibits significant antitumor activity against a wide range of cancer cell lines, including breast, colon, and lung cancer. Additionally, 5-(6-bromo-1,3-benzodioxol-5-yl)-1H-tetrazole has been shown to possess potent antimicrobial and antifungal properties, making it a promising candidate for the development of new antibiotics.

properties

IUPAC Name

5-(6-bromo-1,3-benzodioxol-5-yl)-2H-tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN4O2/c9-5-2-7-6(14-3-15-7)1-4(5)8-10-12-13-11-8/h1-2H,3H2,(H,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFIUUKKQWFYPNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C3=NNN=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(6-bromo-1,3-benzodioxol-5-yl)-1H-tetrazole

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